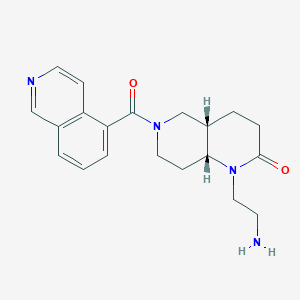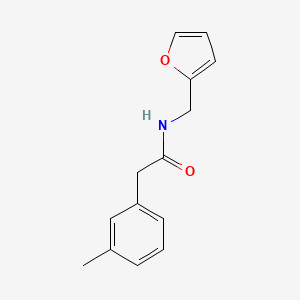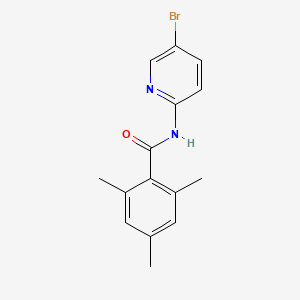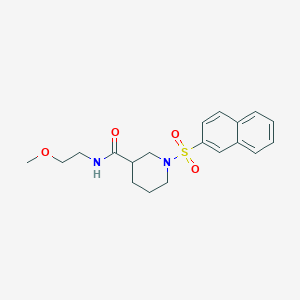![molecular formula C22H24N4O B5294579 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as P7C3 and has been shown to have neuroprotective effects in animal models. In
Mécanisme D'action
The exact mechanism of action of P7C3 is not fully understood. However, it is believed that P7C3 works by promoting the survival of neuronal cells and promoting neurogenesis. P7C3 has been shown to increase the number of newborn neurons in the hippocampus, a region of the brain that is important for learning and memory. P7C3 may also work by increasing the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for cellular energy production and DNA repair.
Biochemical and Physiological Effects
P7C3 has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. P7C3 has also been shown to decrease inflammation in the brain and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using P7C3 in lab experiments is its neuroprotective properties. P7C3 has been shown to protect against neuronal cell death in various models of neurodegenerative diseases, making it a valuable tool for studying these diseases. However, one of the limitations of using P7C3 in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on P7C3. One area of research could be to investigate the potential therapeutic effects of P7C3 in human patients with neurodegenerative diseases. Another area of research could be to explore the potential use of P7C3 in combination with other drugs to enhance its neuroprotective properties. Additionally, further research could be done to better understand the mechanism of action of P7C3 and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of P7C3 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with tert-butyl isocyanide to form 4-tert-butyl-N-(4-aminophenyl)benzamide. This intermediate is then reacted with 6-methyl-3-pyridazinamine to form 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide. The synthesis of P7C3 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
P7C3 has been extensively studied for its neuroprotective properties in animal models. It has been shown to promote neurogenesis and protect against neuronal cell death in various models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. P7C3 has also been shown to improve cognitive function in animal models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
4-tert-butyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-5-14-20(26-25-15)23-18-10-12-19(13-11-18)24-21(27)16-6-8-17(9-7-16)22(2,3)4/h5-14H,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMTUAQVXYXPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)



![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)